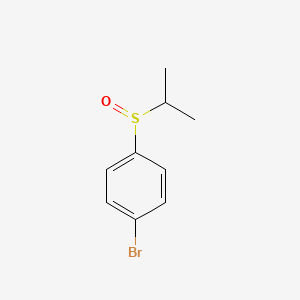

1-Bromo-4-(isopropylsulfinyl)benzene

Descripción

Significance and Research Context of Chiral Aryl Sulfoxides

Chiral sulfoxides are organosulfur compounds that possess a stereogenic sulfur atom, making them chiral. wiley-vch.deillinois.edu This chirality is conformationally stable at room temperature, with a high barrier to inversion. illinois.edu This stability is a crucial attribute that allows for the transfer of stereochemical information during a chemical reaction. The sulfinyl group, with its distinct electronic and steric properties, can effectively influence the stereochemical outcome of reactions at adjacent or even remote reaction centers. medcraveonline.com

The primary application of chiral aryl sulfoxides, including 1-Bromo-4-(isopropylsulfinyl)benzene (B566733), lies in their use as chiral auxiliaries. medcraveonline.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new stereocenter. After fulfilling its role, the auxiliary can be cleanly removed and often recycled. The p-tolylsulfinyl group, in particular, has been extensively used for the diastereoselective synthesis of a wide array of chiral molecules.

Furthermore, chiral sulfoxides are increasingly being explored as ligands in asymmetric catalysis. acs.org The sulfur atom can coordinate to a metal center, and the chiral environment around the sulfur can influence the enantioselectivity of the catalyzed reaction. This dual role as both a stoichiometric auxiliary and a catalytic ligand underscores the versatility and importance of this class of compounds. medcraveonline.comacs.org Their application spans the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. myskinrecipes.com

The presence of the bromine atom in this compound adds another layer of synthetic utility. The bromo-substituted benzene (B151609) ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. youtube.com This allows for the facile introduction of a wide range of substituents at the para-position, further expanding the diversity of molecules that can be accessed from this chiral building block.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1129287-54-2 |

| Molecular Formula | C₉H₁₁BrOS |

| Molecular Weight | 247.15 g/mol |

Historical Trajectories in Sulfoxide (B87167) Chemistry Relevant to the Compound

The journey to understanding and utilizing chiral sulfoxides has several key historical milestones. The recognition of the stereogenic nature of the sulfoxide group dates back to the early 20th century. However, it was the development of reliable methods for the synthesis of enantiomerically pure sulfoxides that truly unlocked their potential in asymmetric synthesis.

A seminal contribution was the Andersen synthesis , first reported in 1962. illinois.edu This method involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent. illinois.edumedcraveonline.com The reaction proceeds with complete inversion of configuration at the sulfur atom, providing a reliable route to a variety of enantiopure aryl alkyl sulfoxides. medcraveonline.com This method remains a cornerstone for the synthesis of chiral sulfoxides.

Another significant advancement came with the development of methods for the asymmetric oxidation of prochiral sulfides . In the 1980s, Kagan and Modena independently adapted the Sharpless asymmetric epoxidation conditions for the enantioselective oxidation of sulfides to sulfoxides. wiley-vch.delibretexts.org This method utilizes a titanium isopropoxide catalyst in the presence of a chiral tartrate ester and a hydroperoxide oxidant. wiley-vch.delibretexts.org This catalytic approach offered a more direct route to chiral sulfoxides from readily available starting materials.

These foundational discoveries paved the way for the development and application of a wide range of chiral sulfoxides in organic synthesis. The availability of reliable synthetic methods allowed chemists to design and utilize compounds like this compound as versatile chiral building blocks for the stereoselective synthesis of complex target molecules. The continued refinement of these methods and the discovery of new applications ensure that chiral sulfoxides will remain a vital tool in the arsenal (B13267) of the synthetic organic chemist.

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4-propan-2-ylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOPNGNHCUFBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Bromo 4 Isopropylsulfinyl Benzene

Reactivity at the Sulfinyl Moiety

The sulfinyl functional group is the primary locus of reactivity in 1-Bromo-4-(isopropylsulfinyl)benzene (B566733). It readily undergoes oxidation and reduction, can participate in characteristic rearrangement reactions, and imparts chirality to the molecule due to its stereogenic sulfur center.

Oxidation Reactions to Sulfones

The transformation of the sulfinyl group in this compound to the corresponding sulfone, 1-Bromo-4-(isopropylsulfonyl)benzene, is a fundamental oxidation reaction. This conversion is reliably achieved with a range of oxidizing agents, where careful selection of reagents and conditions ensures high yields and minimizes side reactions.

Commonly utilized oxidants for this purpose include hydrogen peroxide, which is often employed with a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). These reactions are typically efficient and can be conducted under mild conditions. For example, related aryl sulfides can be oxidized to sulfones using hydrogen peroxide in the presence of catalysts such as tantalum carbide or niobium carbide. organic-chemistry.org It has also been shown that the selectivity between the sulfoxide (B87167) and sulfone products can be controlled by adjusting the reaction temperature and solvent when using molecular oxygen or air as the oxidant. nih.gov

| Oxidizing Agent | Catalyst/Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 30% Hydrogen Peroxide | Tantalum Carbide | Room Temperature | High |

| 30% Hydrogen Peroxide | Niobium Carbide | Room Temperature | High |

| O₂/Air | Solvent-dependent | Varies | Good |

| Urea-Hydrogen Peroxide | Phthalic Anhydride/Ethyl Acetate (B1210297) | Not specified | Good |

Note: This table presents general conditions for the oxidation of aryl sulfides and sulfoxides to sulfones and may not represent specific results for this compound.

Pummerer-Type Activation and Subsequent Transformations in Aryl Sulfoxides

The Pummerer rearrangement is a signature reaction of sulfoxides that possess at least one α-hydrogen atom. In this compound, the isopropyl substituent provides the requisite α-hydrogens for this transformation. The reaction is typically initiated by an activating agent, most commonly acetic anhydride, which acylates the oxygen atom of the sulfoxide. wikipedia.org This is followed by an elimination step to generate a thionium (B1214772) ion intermediate. The subsequent trapping of this electrophilic species by a nucleophile, such as the acetate anion from the anhydride, results in the formation of an α-acyloxy thioether. wikipedia.org

The established mechanism for the Pummerer rearrangement involves:

Acylation of the sulfoxide oxygen by an acid anhydride.

Deprotonation at the α-carbon to form a thionium ion.

Nucleophilic attack on the thionium ion to afford the final product.

While specific studies detailing the Pummerer rearrangement of this compound are not extensively documented, its reactivity is anticipated to be analogous to that of other aryl isopropyl sulfoxides. The resulting α-acyloxy thioether is a valuable synthetic precursor, as it can be hydrolyzed to a carbonyl compound. chem-station.com

Stereochemical Stability and Inversion Dynamics at the Sulfinyl Sulfur

The sulfinyl group in this compound constitutes a stereogenic center, rendering the molecule chiral. The stereochemical integrity of sulfoxides is a cornerstone of their application in asymmetric synthesis. In general, aryl sulfoxides demonstrate considerable configurational stability at the sulfur atom.

The inversion of the stereocenter at the sulfur atom, a process known as pyramidal inversion, has a substantial energy barrier. This barrier is influenced by both the electronic and steric properties of the substituents attached to the sulfur. For alkyl aryl sulfoxides, these inversion barriers are typically high, which accounts for their optical stability at ambient temperatures. researchgate.net It is noteworthy that photochemical conditions have been shown to induce racemization in some aryl sulfoxides. researchgate.net

Reactivity of the Aromatic Ring System

The chemical behavior of the benzene (B151609) ring in this compound is dictated by the electronic influence of its two substituents: the bromine atom and the isopropylsulfinyl group. The interplay of these groups governs the susceptibility of the aromatic ring to nucleophilic attack.

Nucleophilic Aromatic Substitution Reactions

Aryl halides like this compound can undergo nucleophilic aromatic substitution (SNAr), a process that is generally less facile than electrophilic aromatic substitution. The occurrence of an SNAr reaction is contingent upon the activation of the aromatic ring by potent electron-withdrawing groups, which are typically located at positions ortho or para to the leaving group (in this instance, the bromine atom). wikipedia.orglibretexts.org

The isopropylsulfinyl group functions as an electron-withdrawing substituent, thereby activating the aromatic ring toward nucleophilic attack. This electronic withdrawal provides stabilization for the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org The reaction proceeds through a two-step addition-elimination pathway:

Addition: A nucleophile attacks the carbon atom that is bonded to the bromine, which leads to the formation of a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). The negative charge is effectively delocalized by the electron-withdrawing sulfinyl group.

Elimination: The bromide ion, which is a good leaving group, is expelled, and the aromaticity of the ring is re-established.

The rate of nucleophilic aromatic substitution is significantly enhanced by the presence of electron-withdrawing substituents that can stabilize the intermediate carbanion. masterorganicchemistry.com Consequently, the para-disposed sulfinyl group in this compound facilitates this type of transformation.

Electrophilic Aromatic Substitution Reactions

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the bromine atom and the isopropylsulfinyl group. The outcome of such reactions, particularly the position of attack by an incoming electrophile, is determined by the interplay of the directing effects of these groups. libretexts.org

Substituents on a benzene ring can be classified based on their influence on the reaction rate and the regioselectivity (directing effect) of the substitution. libretexts.orgmasterorganicchemistry.com Activating groups increase the rate of reaction compared to benzene and are typically ortho, para-directors, while deactivating groups decrease the reaction rate. libretexts.orgmasterorganicchemistry.com Most deactivating groups are meta-directors, with the notable exception of halogens. libretexts.orgpressbooks.pub

The bromine substituent is a classic example of a deactivating, ortho, para-directing group. pressbooks.pub Although its electronegativity withdraws electron density from the ring inductively (deactivating effect), its lone pairs can donate electron density through resonance, which stabilizes the cationic intermediate (the arenium ion) when the electrophile attacks at the ortho or para positions. libretexts.orgyoutube.com

The isopropylsulfinyl group (-SO(CH(CH₃)₂)) is generally considered a deactivating group. The sulfur-oxygen double bond is electron-withdrawing, pulling electron density from the aromatic ring and thus reducing its nucleophilicity towards incoming electrophiles. youtube.com Electron-withdrawing groups typically direct incoming electrophiles to the meta position. libretexts.orgyoutube.com

In this compound, the two substituents are in a para relationship. Therefore, the directing effects on the remaining open positions (2, 3, 5, and 6) are as follows:

The bromine atom at position 1 directs incoming electrophiles to its ortho positions (2 and 6) and its para position (4, which is already occupied).

The isopropylsulfinyl group at position 4 directs incoming electrophiles to its meta positions (2 and 6).

Reactivity of the Bromine Substituent

While the aromatic ring itself can undergo substitution, the carbon-bromine bond provides a key site for a different class of reactivity. The bromine atom in this compound serves as an effective leaving group in various transition metal-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the substitution of the bromine atom with a wide array of other functional groups. yonedalabs.com

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from simple precursors like aryl halides. nih.govcem.comrsc.org For this compound, the C(sp²)-Br bond can be activated by a palladium(0) catalyst, initiating a catalytic cycle that results in the formation of a new bond at that position. yonedalabs.com Several named reactions fall under this category, each utilizing a different class of organometallic nucleophile to couple with the aryl bromide. cem.com

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. yonedalabs.comnih.gov Aryl bromides are common electrophilic partners in this reaction. nih.govresearchgate.net The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov The general transformation involves the reaction of the aryl bromide with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base. yonedalabs.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide

| Component | Example | Role |

|---|---|---|

| Aryl Halide | Ar-Br | Electrophile |

| Organoboron Reagent | Phenylboronic acid | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Catalyst |

| Ligand | SPhos, P(t-Bu)₃, etc. | Stabilizes Pd catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid |

| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF | Reaction Medium |

| Temperature | 80-110 °C | Provides activation energy |

The Stille reaction facilitates the formation of carbon-carbon bonds by coupling an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method is known for its reliability and tolerance of diverse functional groups, as organostannanes are stable to air and moisture. wikipedia.orglibretexts.org A wide variety of aryl bromides can serve as the electrophilic component. libretexts.org A key drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts after the reaction. organic-chemistry.org

Table 2: Representative Conditions for Stille Coupling of an Aryl Bromide

| Component | Example | Role |

|---|---|---|

| Aryl Halide | Ar-Br | Electrophile |

| Organostannane Reagent | Vinyl(tributyl)stannane | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst |

| Ligand | PPh₃, XPhos, AsPh₃ | Stabilizes Pd catalyst |

| Solvent | Toluene, THF, DMF | Reaction Medium |

| Additives | LiCl, CuI | Can enhance reaction rate |

| Temperature | 80-120 °C | Provides activation energy |

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (like an aryl bromide) and an alkene. nih.govrsc.org A base is required to regenerate the active palladium(0) catalyst at the end of the cycle. nih.gov The reaction is a powerful method for synthesizing substituted alkenes. u-szeged.hufrontiersin.org The stereoselectivity of the product often favors the E (trans) isomer.

Table 3: Representative Conditions for Heck Coupling of an Aryl Bromide

| Component | Example | Role |

|---|---|---|

| Aryl Halide | Ar-Br | Electrophile |

| Alkene | Styrene, Methyl acrylate | Nucleophile |

| Palladium Catalyst | Pd(OAc)₂, Pd/C | Catalyst |

| Ligand | PPh₃, P(o-tolyl)₃ | Stabilizes Pd catalyst |

| Base | Et₃N, Na₂CO₃, KOAc | Base/Regenerates catalyst |

| Solvent | DMF, NMP, DMAc | Reaction Medium |

| Temperature | 100-140 °C | Provides activation energy |

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgscielo.br The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base. researchgate.netnih.gov This reaction is the most widely used method for constructing sp²-sp carbon-carbon bonds and is invaluable for the synthesis of substituted alkynes. nih.govnih.gov

Table 4: Representative Conditions for Sonogashira Coupling of an Aryl Bromide

| Component | Example | Role |

|---|---|---|

| Aryl Halide | Ar-Br | Electrophile |

| Terminal Alkyne | Phenylacetylene | Nucleophile |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Catalyst |

| Copper Co-catalyst | CuI | Co-catalyst |

| Base | Et₃N, Diisopropylamine | Base and Solvent |

| Solvent | THF, Toluene, DMF | Co-solvent (if needed) |

| Temperature | Room Temperature to 100 °C | Provides activation energy |

Regioselective Functionalization Enabled by Halogen Diversity

The regiochemical outcome of functionalizing aryl halides bearing a directing metalation group (DMG), such as the sulfoxide in this compound, is dictated by a competition between two primary pathways: directed ortho-metalation and metal-halogen exchange. The diversity of halogens on the aromatic ring plays a pivotal role in determining which of these pathways is favored, thus enabling highly selective functionalization at different positions.

The isopropylsulfinyl group is a powerful directing group for ortho-lithiation. This process involves the coordination of an organolithium reagent to the oxygen atom of the sulfoxide, which acidifies the protons at the adjacent (ortho) positions on the aromatic ring. Subsequent deprotonation by the strong base leads to the formation of an aryllithium species that can then be trapped by an electrophile.

However, when a bromine atom is present on the ring, as in this compound, a competitive reaction, metal-halogen exchange, comes into play. This reaction involves the exchange of the bromine atom with the lithium from the organolithium reagent. For aryl bromides, this metal-halogen exchange is often kinetically faster than the directed ortho-lithiation. uwindsor.ca

This competitive reactivity is elegantly illustrated by studies on dihaloaryl sulfoxides. For instance, in a molecule containing both a bromine and a fluorine atom, the choice of organolithium reagent and reaction conditions can selectively trigger either metal-halogen exchange at the bromo-substituted position or deprotonation at the position ortho to both the sulfoxide and the fluorine atom. Fluorine, being a poor leaving group for metal-halogen exchange, does not readily undergo this reaction. Instead, its strong electron-withdrawing nature enhances the acidity of the adjacent protons, making the ortho position more susceptible to deprotonation. uwindsor.caepfl.ch

Consider a hypothetical reaction of a bromo-fluoro-substituted isopropylsulfinylbenzene with an organolithium reagent. The likely outcomes are depicted in the following scheme:

| Reactant | Reagent | Predominant Pathway | Product |

| 1-Bromo-2-fluoro-4-(isopropylsulfinyl)benzene | n-BuLi | Metal-Halogen Exchange | 1-Lithio-2-fluoro-4-(isopropylsulfinyl)benzene |

| 1-Bromo-2-fluoro-4-(isopropylsulfinyl)benzene | LDA | Directed ortho-Lithiation | 1-Bromo-3-lithio-2-fluoro-4-(isopropylsulfinyl)benzene |

This table is based on established principles of competitive lithiation and serves as an illustrative example.

In the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), deprotonation is favored, leading to functionalization at the C-3 position, ortho to the sulfoxide and fluorine. Conversely, with a nucleophilic organolithium reagent like n-butyllithium (n-BuLi), the faster metal-halogen exchange would likely occur at the C-1 position, leading to subsequent functionalization at the site of the original bromine atom. uwindsor.ca

This ability to switch the site of functionalization by simply changing the halogen substituent underscores the power of "halogen diversity" in synthetic strategy. By choosing between a bromo or a fluoro substituent (or by having both present), chemists can direct the introduction of new functional groups to different and specific locations on the aromatic ring of an aryl isopropyl sulfoxide.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Chiral Building Blocks and Stereodirecting Groups in Asymmetric Transformations

1-Bromo-4-(isopropylsulfinyl)benzene (B566733) serves as a valuable chiral building block in asymmetric synthesis. myskinrecipes.com The core of its utility lies in the chiral sulfinyl group, which can induce the formation of a specific stereoisomer in a chemical reaction. medcraveonline.comresearchgate.net Chiral sulfoxides are widely employed as chiral auxiliaries, which are chemical units that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net

The effectiveness of the sulfoxide (B87167) group as a stereodirecting element is attributed to the distinct steric and electronic properties of the substituents attached to the stereogenic sulfur atom: a lone pair of electrons, an oxygen atom, and two different carbon-based groups. medcraveonline.com This arrangement allows the sulfinyl group to differentiate between the faces of a nearby reactive center, guiding an incoming reagent to attack from a specific direction. medcraveonline.com This controlled approach is fundamental to asymmetric transformations, enabling the synthesis of enantiomerically enriched compounds. medcraveonline.com The high configurational stability of the sulfinyl group ensures that its chiral information is reliably transferred during the synthetic sequence. medcraveonline.com

Utilization in the Construction of Complex Organic Frameworks

The dual functionality of this compound makes it a key component in the synthesis of more complex organic molecules. myskinrecipes.com The presence of the bromine atom on the benzene (B151609) ring allows for a variety of cross-coupling reactions, which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. myskinrecipes.com

Palladium-catalyzed cross-coupling reactions, in particular, are frequently used with substrates like this compound. In these reactions, the bromo-substituted aromatic ring can be coupled with other organic fragments, effectively "stitching" together molecular pieces to construct larger and more intricate structures. myskinrecipes.com This capability is essential for building complex organic frameworks that are often the targets in pharmaceutical and materials science research. myskinrecipes.com

Applications in Asymmetric Catalysis

Beyond its role as a stoichiometric chiral auxiliary, the sulfoxide functionality is integral to the field of asymmetric catalysis.

The chiral sulfinyl moiety, as found in this compound and its derivatives, is a key component in the design of chiral ligands. researchgate.net These ligands coordinate to a metal center to form a chiral catalyst. The inherent asymmetry of the sulfinyl group helps create a specific three-dimensional environment around the catalytic site. This chiral environment is crucial for achieving high levels of enantioselectivity in catalytic reactions, such as asymmetric hydrogenations.

Asymmetric induction is the process by which a chiral feature in a catalyst, reagent, or substrate influences the formation of an excess of one enantiomer or diastereomer over another. wikipedia.org In external asymmetric induction, which is common in catalysis, the chiral information is introduced in the transition state via a chiral catalyst or ligand. wikipedia.org

When a chiral sulfoxide-containing ligand is part of a metal catalyst, it forces the reaction to proceed through a diastereomeric transition state. The different spatial arrangements and electronic interactions between the chiral ligand, the substrate, and the reagents result in different energy levels for the possible transition states. The reaction preferentially follows the lower-energy pathway, leading to the formation of one enantiomer of the product in greater amounts. wikipedia.orgmsu.edu The sulfinyl group's ability to exert stereocontrol is a key factor in establishing this energy difference and, consequently, in achieving high asymmetric induction. medcraveonline.comresearchgate.net

Development of Sulfoxide-Containing Molecules for Specific Synthetic Targets

This compound is a precursor for the synthesis of various sulfoxide-containing molecules, which are of significant interest due to their biological activity. myskinrecipes.com Its functional groups allow for diverse chemical transformations, making it a valuable intermediate.

One documented application involves its use in the synthesis of a bioactive compound with potential antitumor activity. In this synthesis, this compound was coupled with imidazo[1,2-a]pyridine, demonstrating its utility in accessing complex, biologically relevant molecules. The development of novel synthetic methods, such as those involving the generation and use of sulfinyl radicals, further expands the possibilities for creating valuable sulfoxide compounds from versatile precursors. scispace.comnih.gov

Research Finding: Synthesis of a Bioactive Compound

| Reactant 1 | Reactant 2 | Product Type | Reported Yield | Potential Application | Source |

|---|---|---|---|---|---|

| This compound | imidazo[1,2-a]pyridine | Bioactive Heterocycle | 86% | Antitumor Activity |

Computational and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical investigations, primarily employing density functional theory (DFT), provide significant insights into the electronic structure of 1-bromo-4-(isopropylsulfinyl)benzene (B566733). These studies reveal a nuanced interplay between the electron-withdrawing bromo group, the electron-donating (by resonance) and withdrawing (by induction) sulfinyl group, and the aromatic benzene (B151609) ring.

The sulfoxide (B87167) group is a powerful electron-withdrawing moiety, which influences the electronic properties of the benzene ring. nih.gov The presence of the bromine atom in the para position further modulates the electron distribution. The bromine atom itself has a dual electronic effect: it is electron-withdrawing via induction and weakly electron-donating through resonance. In the case of this compound, the inductive effect of both the bromo and isopropylsulfinyl groups is expected to dominate, leading to a polarized aromatic system.

Computational models, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can predict key electronic parameters. nih.gov The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in understanding the molecule's reactivity. For analogous aryl sulfoxides, the HOMO is typically localized on the phenyl ring and the sulfur atom's lone pair, while the LUMO is often distributed over the aromatic system and the sulfinyl group. The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MESP) maps generated from these calculations visualize the electron density distribution. For this compound, these maps would likely show a region of negative potential around the sulfinyl oxygen, indicating its nucleophilic character, and regions of positive potential on the hydrogen atoms of the isopropyl group and the aromatic ring. Mulliken charge analysis can quantify the partial charges on each atom, providing further detail on the electronic distribution. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Aryl Sulfoxide

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -5.97 eV |

| LUMO Energy | -0.85 eV |

| Energy Gap (ΔE) | 5.12 eV |

| Dipole Moment | ~3.5 - 4.5 D |

Note: Data is representative for a substituted aryl sulfoxide and may vary for this compound.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanistic pathways of reactions involving this compound. DFT calculations can map the potential energy surfaces of reactions, identifying transition states, intermediates, and activation energies.

One common reaction of sulfoxides is oxidation to the corresponding sulfone. The mechanism of this oxidation, for instance by peroxymonosulfate, has been studied computationally for similar molecules like dimethyl sulfoxide. acs.org These studies suggest a nucleophilic attack by the oxidant on the sulfur atom of the sulfoxide. For this compound, the electron-withdrawing nature of the p-bromophenyl group would render the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack.

Another area of investigation is the thermal decomposition (pyrolysis) of sulfoxides. Computational studies on compounds like diallyl sulfoxide have indicated that these reactions can proceed through concerted pathways involving zwitterionic intermediates. researchgate.net The specific pathway for this compound would depend on the reaction conditions, but theoretical modeling could predict the most likely routes and the associated energy barriers.

Furthermore, computational models can explore the role of this compound in more complex transformations, such as its involvement as a ligand or reactant in metal-catalyzed cross-coupling reactions. The electronic properties calculated in the previous section would be crucial inputs for these models, helping to predict the molecule's coordination behavior and reactivity.

Table 2: Representative Activation Energies for Sulfoxide Reactions

| Reaction Type | Computational Method | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation of DMSO by PMS | DFT | 65.54 ± 10.85 |

| Pyrolysis of Diallyl Sulfoxide | DFT (B3LYP) | ~150 - 170 |

Note: These values are for model systems and serve as an estimation for analogous reactions of this compound.

Stereochemical Predictions and Conformational Analysis

The stereochemistry of this compound is centered around the chiral sulfur atom of the sulfinyl group. Computational methods are invaluable for predicting the preferred conformations of this molecule and understanding the factors that govern its three-dimensional structure.

Computational studies can predict the relative energies of different conformers. It is generally observed in aryl alkyl sulfoxides that conformations which minimize steric hindrance between the alkyl group and the ortho-hydrogens of the aryl ring are favored. Intramolecular interactions, such as short contacts between the sulfinyl oxygen and ortho-hydrogens, can also play a role in determining the most stable conformation. researchgate.net

The results of these calculations can be presented as a potential energy surface, showing the energy as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers.

Table 3: Torsional Angle Preferences in a Model Aryl Isopropyl Sulfoxide

| Dihedral Angle | Description | Predicted Stable Range |

|---|---|---|

| C(aryl)-C(aryl)-S-O | Orientation of Sulfinyl Oxygen | ~ ±30° to ±60° |

| C(aryl)-S-C(isopropyl)-H | Orientation of Isopropyl Group | Staggered conformations favored |

Note: The specific angles for this compound would require dedicated calculations.

Structure-Reactivity Relationship Studies of Sulfinylbenzenes

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. ijpsr.com For sulfinylbenzenes, including this compound, QSAR models can be developed to predict their behavior in various chemical and biological systems.

The electronic and steric properties of substituted sulfinylbenzenes are key descriptors in QSAR models. The Hammett parameter (σ) for the p-bromo substituent and the Taft steric parameter (Es) for the isopropyl group are examples of classical descriptors. Computationally derived descriptors, such as HOMO/LUMO energies, Mulliken charges, and molecular surface areas, are also widely used. nih.gov

These descriptors can be correlated with experimentally determined reactivity data, such as reaction rates or equilibrium constants, using statistical methods like multiple linear regression. ijpsr.com For example, a QSAR study could explore how the nature of the para-substituent in a series of aryl isopropyl sulfoxides affects their efficacy as oxidizing agents or their affinity for a particular enzyme active site.

The insights gained from such studies are valuable for the rational design of new sulfinylbenzene derivatives with tailored properties for applications in areas such as asymmetric synthesis and medicinal chemistry.

Table 4: Common Descriptors in QSAR Studies of Sulfinylbenzenes

| Descriptor Type | Examples |

|---|---|

| Electronic | Hammett constants, Dipole moment, HOMO/LUMO energies |

| Steric | Taft parameters, Molar refractivity, van der Waals volume |

| Topological | Connectivity indices, Shape indices |

| Thermodynamic | LogP, Solvation energy |

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enantiopure 1-Bromo-4-(isopropylsulfinyl)benzene (B566733) and Analogs

The development of efficient and highly selective methods for producing enantiomerically pure chiral sulfoxides is a primary focus of modern organic synthesis. For a specific target like this compound, research is moving beyond classical approaches towards more advanced and scalable protocols. Key to these methodologies is the ability to precisely control the stereochemistry at the sulfur atom.

Future strategies are expected to refine existing methods and introduce new catalytic systems. Chiral auxiliaries, which are optically active compounds that can direct the stereochemical outcome of a reaction, represent one established route. uni-marburg.de Another prominent area is the catalytic asymmetric oxidation of the corresponding prochiral sulfide (B99878), 1-bromo-4-(isopropylthio)benzene. This approach is particularly attractive due to the directness of the transformation. Research in this area focuses on developing new metal-based catalysts and organocatalysts that can achieve high enantioselectivity with minimal waste. Furthermore, methods utilizing chiral resolution reagents that can selectively interact with one enantiomer of a racemic mixture are being explored for their efficiency and applicability. uni-marburg.de

Table 1: Emerging Synthetic Strategies for Enantiopure Aryl Sulfoxides

| Synthetic Strategy | Description | Key Features & Research Focus |

|---|---|---|

| Catalytic Asymmetric Oxidation | Direct oxidation of a prochiral sulfide using a chiral catalyst and an oxidant (e.g., H₂O₂). | Development of novel transition-metal catalysts and organocatalysts for higher efficiency and enantioselectivity. researchgate.net |

| Chiral Auxiliary-Directed Synthesis | A chiral auxiliary is temporarily attached to the sulfur precursor to guide the stereoselective formation of the sulfoxide (B87167). | Designing new auxiliaries that are easily attached and removed under mild conditions. uni-marburg.de |

| Kinetic Resolution | A chiral reagent or catalyst selectively reacts with one enantiomer in a racemic mixture, allowing the other to be isolated. | Exploration of enzymatic and metal-catalyzed processes for high-resolution efficiency. |

| Nucleophilic Substitution | Displacement of a leaving group from a chiral sulfinate ester using an organometallic reagent (e.g., Grignard reagent). | Synthesis of a wide array of structurally diverse chiral sulfoxides by varying the nucleophile. |

Exploration of New Catalytic Applications of Chiral Sulfoxides

Chiral sulfoxides are increasingly recognized for their utility as ligands in transition-metal-catalyzed asymmetric reactions. thieme-connect.com Their unique electronic properties and the chirality centered at the sulfur atom make them ideal candidates for inducing enantioselectivity in a variety of chemical transformations. thieme-connect.comresearchgate.net The sulfinyl group can coordinate to a metal center, positioning the chiral environment in close proximity to the reaction site.

Research is actively exploring the application of chiral sulfoxide ligands, including structures analogous to this compound, in a broadening range of reactions. researchgate.net These include palladium-catalyzed processes like asymmetric allylic alkylations and C-H functionalization reactions. thieme-connect.comresearchgate.net For instance, novel chiral sulfoxide-oxazoline (SOX) and sulfoxide-phosphine (SOP) ligands have demonstrated high efficacy in constructing valuable chiral molecules. researchgate.net The bromo-substituent on the benzene (B151609) ring of this compound offers a synthetic handle for immobilization on a solid support or for further modification to fine-tune the ligand's steric and electronic properties. Future work will likely see the application of this class of ligands in emerging fields such as electrocatalysis and photocatalysis. thieme-connect.com

Table 2: Selected Catalytic Applications of Chiral Sulfoxide Ligands

| Asymmetric Reaction Type | Metal Catalyst | Ligand Class | Product Type |

|---|---|---|---|

| Allylic Substitution | Palladium (Pd) | Sulfoxide-Phosphine (SOP) | N-Alkylated Amines thieme-connect.com |

| C-H Functionalization / Allylation | Palladium (Pd) | Sulfoxide-Oxazoline (SOX) | Chiral Indoline Derivatives researchgate.net |

| Addition of Arylboronic Acids | Rhodium (Rh) | Sulfoxide-Olefin | Chiral Diarylmethylamines researchgate.net |

Integration into Advanced Functional Materials and Molecular Devices

The incorporation of chiral molecules into materials can impart unique chiroptical, electronic, or mechanical properties. The structure of this compound, featuring a chiral sulfoxide and a reactive aryl bromide handle, makes it a promising building block for advanced functional materials.

The bromine atom can be readily transformed through cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, which are powerful methods for forming carbon-carbon bonds. This allows the molecule to be integrated into polymer backbones, appended to surfaces, or used as a core for constructing liquid crystals or conducting polymers. The presence of the chiral sulfinyl group could introduce chirality into the bulk material, potentially leading to applications in areas like asymmetric catalysis, chiral recognition, or as components in molecular switches and sensors. The dual halogenation in related compounds like 1-bromo-4-iodobenzene (B50087) is known to influence molecular properties such as binding affinity and solubility, suggesting that the functional groups in this compound could similarly be used to tune the characteristics of resulting materials.

Advancements in Bio-inspired Synthesis and Biocatalytic Processes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. frontiersin.org For the production of enantiopure sulfoxides, enzymatic processes are particularly promising. These bio-inspired approaches can be broadly categorized into two main routes: the asymmetric oxidation of sulfides and the kinetic resolution of racemic sulfoxides. frontiersin.org

Enzymes such as monooxygenases can catalyze the oxidation of a sulfide like 1-bromo-4-(isopropylthio)benzene, often with exceptional enantioselectivity, to produce the desired (R)- or (S)-sulfoxide. Alternatively, sulfoxide reductases can be employed in a kinetic resolution process where one enantiomer from a racemic mixture of this compound is selectively reduced back to the sulfide, leaving the other enantiomer in high purity. frontiersin.org The use of enzymes like MsrA, which is found in organisms from prokaryotes to eukaryotes, has been investigated for its ability to reduce sulfoxide substrates. frontiersin.org Future research will focus on enzyme discovery, protein engineering to improve substrate scope and selectivity, and the development of continuous flow processes for more efficient and scalable manufacturing of chiral sulfoxides. rsc.org

Table 3: Biocatalytic Approaches for Enantiopure Sulfoxide Synthesis

| Biocatalytic Method | Enzyme Class | Process Description | Potential Outcome for Target Compound |

|---|---|---|---|

| Asymmetric Oxidation | Monooxygenases | The enzyme selectively adds an oxygen atom to one face of the prochiral sulfide. | Direct synthesis of enantiopure (R)- or (S)-1-bromo-4-(isopropylsulfinyl)benzene from its sulfide precursor. |

| Kinetic Resolution | Sulfoxide Reductases (e.g., MsrA) | The enzyme selectively reduces one enantiomer of a racemic sulfoxide mixture back to the sulfide. | Isolation of one enantiomer of this compound from a racemic mixture. frontiersin.org |

Q & A

Q. Key Considerations :

- Use inert atmospheres (argon/nitrogen) to prevent oxidation of the sulfinyl group during synthesis .

- Purification via column chromatography or recrystallization ensures high purity (>95%) .

[Basic] What analytical techniques are employed to characterize this compound?

Characterization focuses on confirming the sulfinyl group’s presence and stereochemistry:

Q. Validation :

- Circular Dichroism (CD) : Confirms optical activity.

- Chiral HPLC : Quantifies ee by comparing retention times of enantiomers .

[Advanced] How does the sulfinyl group influence Pd-catalyzed cross-coupling reactions?

The sulfinyl group can act as a directing or coordinating group in Pd-mediated reactions:

- Suzuki-Miyaura Coupling : The sulfinyl moiety may coordinate to Pd, altering reaction kinetics. Optimal conditions require:

Case Study :

In coupling with arylboronic acids, yields drop by ~15% compared to non-sulfinyl analogs due to competitive Pd-sulfinyl coordination. Adjusting ligand-to-Pd ratios (2:1) restores efficiency .

[Advanced] How are stability issues addressed during storage and reactions?

The sulfinyl group is sensitive to:

- Oxidation : Store under argon at -20°C. Use antioxidants (e.g., BHT) in solution .

- Acidic Conditions : Avoid protic solvents (e.g., MeOH) to prevent sulfoxide-to-sulfone degradation.

Q. Reaction Optimization :

- Low-Temperature Reactions : Conduct couplings at 0–25°C to minimize side reactions.

- Inert Solvents : Dry THF or DCM prevents hydrolysis .

[Advanced] How to resolve contradictions in reaction outcomes across studies?

Discrepancies in yields or stereochemical outcomes arise from:

- Substrate Purity : Impurities in the sulfinyl precursor (e.g., residual sulfide) reduce coupling efficiency. Validate purity via GC-MS before use .

- Catalyst Deactivation : Pd black formation due to sulfinyl coordination. Pre-treat catalysts with reducing agents (e.g., NaBH₄) .

Q. Troubleshooting Workflow :

Replicate reaction conditions from literature.

Systematically vary one parameter (e.g., ligand, temperature).

Use control experiments (e.g., omitting sulfinyl group) to isolate variables .

[Basic] What are the key applications in organic synthesis?

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors and GPCR agonists via Suzuki couplings .

- Chiral Ligands : The sulfinyl group’s asymmetry aids in designing catalysts for asymmetric hydrogenation .

Example :

this compound was coupled with imidazo[1,2-a]pyridine to yield a bioactive compound (86% yield) with antitumor activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.